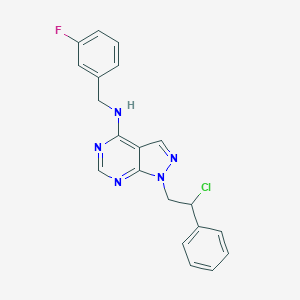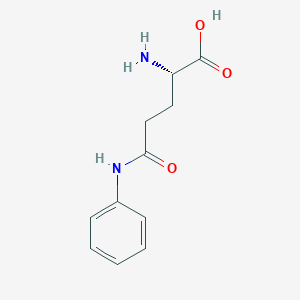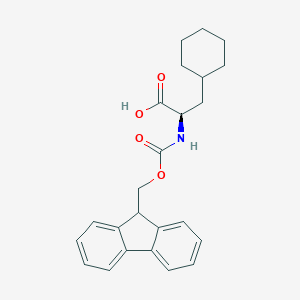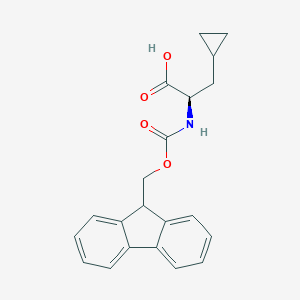
Fmoc-Cys(tBu)-OPfp
Vue d'ensemble
Description
Fmoc-Cys(tBu)-OPfp, also known as 9-fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and ease of deprotection. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino terminus, while the tert-butyl (tBu) group protects the thiol side chain of cysteine. The pentafluorophenyl (Pfp) ester is a reactive ester that facilitates the coupling of the cysteine derivative to other amino acids or peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OPfp typically involves the following steps:
Protection of Cysteine: The thiol group of cysteine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine, forming S-tert-butyl-L-cysteine.
Fmoc Protection: The amino group of the protected cysteine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate, yielding Fmoc-S-tert-butyl-L-cysteine.
Activation with Pentafluorophenyl Ester: Finally, the carboxyl group of Fmoc-S-tert-butyl-L-cysteine is activated by reacting it with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC), resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the tert-butyl group can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The pentafluorophenyl ester reacts readily with amino groups of other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activation, pentafluorophenol for ester formation.
Major Products Formed:
Deprotection: Removal of Fmoc and tert-butyl groups yields free cysteine derivatives.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Applications De Recherche Scientifique
Fmoc-Cys(tBu)-OPfp is widely used in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary function of Fmoc-Cys(tBu)-OPfp is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tert-butyl group protects the thiol side chain. The pentafluorophenyl ester facilitates the coupling of the protected cysteine to other amino acids or peptides, forming stable peptide bonds.
Comparaison Avec Des Composés Similaires
Fmoc-Cys(tBu)-OH: Similar to Fmoc-Cys(tBu)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in coupling reactions.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the thiol protecting group instead of tert-butyl.
Fmoc-Cys(Trt)-OH: Uses trityl (Trt) as the thiol protecting group, offering different stability and deprotection characteristics.
Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in automated peptide synthesis and in situations where rapid and efficient coupling is required.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572903 | |
| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109434-23-3 | |
| Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)



